molecular formula C19H14Cl2N6O B2923833 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890947-84-9

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No. B2923833
CAS RN: 890947-84-9
M. Wt: 413.26
InChI Key: KGRWLAFANLNNMU-UHFFFAOYSA-N
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Description

“N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a chemical compound that has been studied for its potential anticancer properties . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their synthetic versatility and effective biological activities .


Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives, which contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . This process uses a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonyl bromides with active methylene compounds . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogues similar to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide, have been shown to exhibit affinity for the A1 adenosine receptor. Specific substituents at the N1 and N5 positions, such as the 3-chlorophenyl group, enhance this affinity, indicating potential applications in targeting adenosine receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).

Antitumor Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Compounds within this class have shown potent antitumor effects on different cell lines, indicating their potential in cancer treatment research (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial and Anticancer Agents

Derivatives of pyrazolo[3,4-d]pyrimidine, including compounds with substituents similar to those in N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide, have been identified as potential antimicrobial and anticancer agents. These compounds exhibit significant activity, suggesting their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

SARS-CoV Protease Inhibitors

Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found active against SARS CoV 3C-like protease, highlighting their potential application in antiviral drug discovery, especially targeting coronaviruses (Mohamed, Ibrahie, Amr, Abdalla, & Ibrahiem, 2015).

Anti-inflammatory Evaluation

New substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, structurally related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide, have been synthesized and evaluated for their anti-inflammatory activities. These studies contribute to the understanding of pyrazolo[3,4-d]pyrimidines' potential in treating inflammatory conditions (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).

Future Directions

The compound and its derivatives have shown promising results in in vitro anticancer studies . Future research could focus on further exploring its potential as a therapeutic agent, particularly its efficacy against different types of cancer cells and its mechanism of action .

properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-4-2-3-5-13(11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-6-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWLAFANLNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

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